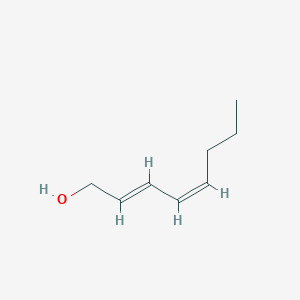

2,4-Octadien-1-ol, (2E,4Z)-

Description

Significance of Conjugated Dienols in Natural Products Chemistry

Conjugated dienols, and the broader class of conjugated dienes and polyenes, are fundamental structural motifs in a vast array of natural products. nih.gov Their importance stems from several key aspects:

Biological Activity: The unsaturated polyene structure is often essential for the biological function of natural products. The specific configuration of each double bond is critical for the molecule's three-dimensional shape, which governs its interaction with biological targets like proteins. nih.gov

Synthetic Precursors: Conjugated dienes are highly versatile intermediates in organic synthesis. The reactive four-carbon dienyl unit can be transformed into complex structures with multiple stereocenters and functional groups through reactions like cycloadditions and stepwise additions. nih.govsioc-journal.cn This makes them valuable building blocks for constructing larger, more complex molecules.

Widespread Occurrence: Dienol derivatives are found in various biologically significant molecules. For instance, Vitamin A is a well-known dienol derivative crucial for several physiological processes. ontosight.ai Many insect pheromones also feature conjugated diene or dienol structures, where stereoisomeric purity is key to their signaling function. ontosight.ai

The stability of conjugated dienes is greater than that of non-conjugated dienes due to the delocalization of π-electrons across the single bond separating the two double bonds. libretexts.org This electronic feature, along with the defined geometry of the double bonds, makes the stereoselective synthesis of these compounds a persistent and important challenge in chemistry. nih.gov

Scope and Academic Relevance of (2E,4Z)-2,4-Octadien-1-ol Research

While research on the (2E,4E) isomer of 2,4-Octadien-1-ol is more extensive, the (2E,4Z) isomer holds specific academic interest, primarily as a stereochemically defined intermediate in targeted synthesis. The challenge lies in achieving stereoselective synthesis, as methods often favor the thermodynamically more stable (2E,4E) isomer. vulcanchem.com

A notable application of this specific isomer is in the synthesis of insect pheromones. Research has demonstrated the synthesis of (2E,4Z)-2,4-octadien-1-yl acetate (B1210297), a derivative of the target compound. researchgate.net This acetate was created from 1-(tetrahydropyranyl)-oxy-oct-4-en-2-yne through hydrogenation with lithium aluminum hydride (LiAlH₄), deprotection, and subsequent acetylation. researchgate.net This intermediate was then used in a cross-coupling reaction to produce (8E,10Z)-8,10-tetradecadien-1-ol, a component of the sex attractant for the horse chestnut leafminer, Cameraria ohridella. researchgate.netgoogle.com

The academic relevance of (2E,4Z)-2,4-Octadien-1-ol is thus centered on the precise control of stereochemistry in multi-step syntheses. Its successful preparation and use underscore the importance of accessing specific geometric isomers for creating biologically active target molecules.

Interactive Table: Physicochemical Properties of 2,4-Octadien-1-ol Isomers

This table compares available experimental and predicted data for different stereoisomers of 2,4-Octadien-1-ol.

| Property | (2E,4Z)-2,4-Octadien-1-ol | (2E,4E)-2,4-Octadien-1-ol | (2Z,4E)-Octa-2,4-dien-1-ol |

| IUPAC Name | (2E,4Z)-octa-2,4-dien-1-ol | (2E,4E)-octa-2,4-dien-1-ol nih.gov | (2Z,4E)-octa-2,4-dien-1-ol nih.gov |

| Molecular Weight | 126.20 g/mol vulcanchem.com | 126.20 g/mol nih.gov | 126.20 g/mol nih.gov |

| Boiling Point | 190–195 °C (estimated) vulcanchem.com | 198 °C chemicalbook.com | 75 °C @ 0.50 mmHg nih.gov |

| Density | 0.872–0.880 g/cm³ (estimated) vulcanchem.com | 0.868 g/cm³ chemicalbook.com | N/A |

| InChIKey | LMBAOEUOOJDUBP-SCFJQAPRSA-N vulcanchem.com | LMBAOEUOOJDUBP-YTXTXJHMSA-N nih.gov | LMBAOEUOOJDUBP-DEQVHDEQSA-N nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2E,4Z)-octa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6+ |

InChI Key |

LMBAOEUOOJDUBP-SCFJQAPRSA-N |

Isomeric SMILES |

CCC/C=C\C=C\CO |

Canonical SMILES |

CCCC=CC=CCO |

Origin of Product |

United States |

Stereoisomeric Complexity and Nomenclature of Octadienols

Structural Characterization of (2E,4Z)-2,4-Octadien-1-ol

(2E,4Z)-2,4-Octadien-1-ol is an organic compound and a member of the unsaturated aliphatic alcohols family, with a molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol . vulcanchem.com Its structure is defined by an eight-carbon chain with a hydroxyl (-OH) group at the first carbon (C1). The defining features of this molecule are the two double bonds located at the second and fourth carbon positions.

The nomenclature "(2E,4Z)-" specifies the stereochemistry of these double bonds. The "2E" indicates that the substituents around the double bond at the C2 position are on opposite sides (trans configuration), while "4Z" signifies that the substituents around the double bond at the C4 position are on the same side (cis configuration). vulcanchem.com This specific arrangement of double bonds results in a distinct three-dimensional shape, which is crucial for its chemical and biological behavior. The hydroxyl group at the end of the carbon chain introduces polarity to the molecule. vulcanchem.com

Table 1: Structural and Physicochemical Properties of (2E,4Z)-2,4-Octadien-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | (2E,4Z)-octa-2,4-dien-1-ol |

| Boiling Point (°C) | 190–195 (estimated) |

| Density (g/cm³) | 0.872–0.880 (predicted) |

| Vapor Pressure (mmHg at 25°C) | 0.10–0.12 (estimated) |

Note: Some physical properties are estimated due to limited experimental data for this specific isomer. vulcanchem.com

Differentiation from Other Geometrical Isomers (e.g., (2E,4E)-2,4-Octadien-1-ol)

The seemingly subtle difference in the spatial arrangement of atoms distinguishes (2E,4Z)-2,4-Octadien-1-ol from its other geometrical isomers, the most common of which is (2E,4E)-2,4-Octadien-1-ol. The latter has both of its double bonds in the trans (E) configuration, leading to a more linear and thermodynamically stable structure. vulcanchem.com This difference in stability often makes the stereoselective synthesis of the (2E,4Z) isomer a significant chemical challenge. vulcanchem.com

The different geometries of these isomers lead to variations in their physical properties. For instance, the boiling point and density of the (2E,4E) isomer are slightly different from the predicted values for the (2E,4Z) isomer. vulcanchem.com

Table 2: Comparison of Physicochemical Properties of 2,4-Octadien-1-ol Isomers

| Property | (2E,4Z)-2,4-Octadien-1-ol | (2E,4E)-2,4-Octadien-1-ol |

|---|---|---|

| Molecular Formula | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol |

| Boiling Point (°C) | 190–195 (estimated) vulcanchem.com | 198 |

| Density (g/cm³) | 0.872–0.880 (predicted) vulcanchem.com | 0.868 |

| Appearance | Not specified | Colorless liquid thegoodscentscompany.com |

Impact of Stereochemistry on Biological and Chemical Activities in Research Contexts

The precise three-dimensional structure of a molecule, dictated by its stereochemistry, is a critical determinant of its biological activity. nih.gov In nature, biological systems such as enzyme active sites and receptors are highly specific to the shape of the molecules they interact with. nih.gov Consequently, different stereoisomers of the same compound can exhibit vastly different, and sometimes even opposing, biological effects.

In the realm of chemical research, the specific stereochemistry of a molecule like (2E,4Z)-2,4-Octadien-1-ol is of particular interest, especially in the synthesis of complex natural products. One of the most significant areas where the stereoisomeric purity of dienols is paramount is in the synthesis of insect pheromones. Many insect pheromones are long-chain unsaturated compounds where the specific geometry of the double bonds is crucial for their signaling function. researchgate.net

Research has shown that a derivative of (2E,4Z)-2,4-Octadien-1-ol, namely (2E,4Z)-2,4-octadien-1-yl acetate (B1210297), is a key intermediate in the synthesis of (8E,10Z)-8,10-tetradecadien-1-ol, a component of the sex attractant for a particular insect species. The stereospecificity is so high that even slight variations in the geometry of the double bonds can lead to a significant loss of biological activity. nih.govgre.ac.uk This highlights the importance of controlling the stereochemistry during the synthesis of such compounds.

The chemical reactivity of conjugated dienes is also influenced by their stereochemistry. The spatial arrangement of the double bonds can affect the feasibility and outcome of reactions such as cycloadditions. While specific comparative studies on the chemical reactivity of (2E,4Z)- and (2E,4E)-2,4-Octadien-1-ol are not extensively detailed in the reviewed literature, the principles of stereochemistry suggest that the different shapes and stabilities of these isomers would influence their transition states and reaction kinetics in various chemical transformations. The thermodynamically less stable (2E,4Z) isomer, for instance, might be more prone to isomerization to the more stable (2E,4E) form under certain reaction conditions.

Synthetic Methodologies for 2e,4z 2,4 Octadien 1 Ol

Chemical Synthesis Pathways

The construction of the (2E,4Z)-dienol system requires precise control over the formation of two double bonds with specific stereochemistry. The following sections detail prominent synthetic routes that have been successfully applied or are conceptually applicable to the synthesis of (2E,4Z)-2,4-octadien-1-ol.

Grignard-Schlosser Cross-Coupling Reactions

While specific examples detailing the application of Grignard-Schlosser cross-coupling for the direct synthesis of (2E,4Z)-2,4-octadien-1-ol are not extensively documented in readily available literature, the principles of this methodology can be applied. This reaction typically involves the coupling of a Grignard reagent with an organic halide in the presence of a transition metal catalyst, often iron. The stereochemical outcome of such reactions is a key challenge.

A plausible approach would involve the iron-catalyzed cross-coupling of a Grignard reagent with an appropriate α-allenyl ester. This method has been reported for the synthesis of various 1,3-dienes. The reaction proceeds through an SN2′ pathway, and the stereoselectivity of the resulting C2=C3 double bond can be influenced by the conformational arrangement of the intermediates. For instance, an anti SN2′ pathway could lead to the desired E-configuration at the C2-C3 bond. The subsequent formation of the Z-configured C4-C5 bond would require a different strategic approach, possibly integrated into the choice of the starting allenyl ester or a subsequent isomerization step.

Table 1: Plausible Reactants for Iron-Catalyzed Cross-Coupling

| Grignard Reagent | α-Allenyl Acetate (B1210297) Moiety | Catalyst | Potential Intermediate |

|---|

Further research and adaptation of existing iron-catalyzed cross-coupling methodologies would be necessary to develop a reliable protocol for the synthesis of (2E,4Z)-2,4-octadien-1-ol via this route.

Stereoselective Alkene Synthesis Approaches

Stereoselective synthesis of conjugated dienes is a well-established field, with several methods offering control over double bond geometry. One notable approach involves a sequential 1,4-elimination and nih.govdiva-portal.org-Wittig rearrangement. While this has been demonstrated for the synthesis of (2Z,4E)-2,4-pentadien-1-ols, the principles are directly applicable to the synthesis of the target octadienol.

This strategy begins with an (E)-4-alkoxy-2-butenyl benzoate (B1203000) derivative. A palladium-catalyzed 1,4-elimination reaction in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of a Z-vinyl ether intermediate. The stereoselectivity of this step is attributed to a "syn-effect," which stabilizes the transition state leading to the Z-isomer. The subsequent treatment of this vinyl ether with a strong base such as n-butyllithium (n-BuLi) initiates a nih.govdiva-portal.org-Wittig rearrangement, which proceeds with retention of the vinyl ether's stereochemistry to furnish the (2Z,4E)-dienol. To obtain the (2E,4Z) isomer, a modification of the starting materials or reaction sequence would be necessary.

Another powerful technique for stereoselective alkene synthesis is the ene-diene cross-metathesis. This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs-Hoveyda catalyst, allows for the coupling of a terminal alkene with a dienyl ester. It has been shown that the cross-metathesis of terminal alkenes with methyl (2Z,4E)-hexadienoate and related dienyl esters can produce substituted (2Z,4E)-dienyl esters with good yields and high stereoselectivity. The Z-geometry of the spectator double bond in the dienyl ester is typically retained, while the newly formed double bond predominantly adopts an E-configuration. Subsequent reduction of the ester group would yield the desired (2E,4Z)-dienol.

Table 2: Key Features of Stereoselective Synthesis Methods

| Method | Key Transformation | Catalyst/Reagent | Stereochemical Control |

|---|---|---|---|

| 1,4-Elimination/ nih.govdiva-portal.org-Wittig Rearrangement | Elimination followed by rearrangement | Pd catalyst, KOH, n-BuLi | "syn-effect" and retention of stereochemistry |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer versatile pathways to conjugated dienes. The Sonogashira coupling, which involves the reaction of a terminal alkyne with a vinyl halide, is a prominent example. To synthesize a (2E,4Z)-dienol, a multi-step approach could be envisioned. For instance, a Sonogashira coupling could be used to create an enyne precursor, which is then stereoselectively reduced to the desired diene.

Another relevant palladium-catalyzed method is the Stille coupling, which couples an organostannane with an organic halide. A vinylstannane could be coupled with a vinyl halide to construct the diene backbone. The stereochemistry of the starting materials would be crucial in determining the final geometry of the diene.

Furthermore, palladium-catalyzed dienylation has emerged as a direct approach to conjugated dienes. This involves the stereoselective addition of a four-carbon unit to a substrate. By carefully selecting the palladium catalyst and ligands, it is possible to control the stereochemical outcome of the dienylation, potentially providing a route to either E- or Z-dienes.

Reductive Transformations of Polyynes and Related Precursors

The stereoselective reduction of polyynes, specifically enynes, provides a powerful route to conjugated dienes with defined stereochemistry. The reduction of an enyne precursor is a common strategy to install a specific double bond geometry. For the synthesis of a (2E,4Z)-dienol, one could envision a precursor containing a pre-existing E-double bond and a triple bond. The stereoselective reduction of the triple bond to a Z-double bond would then complete the synthesis.

Several methods are available for the Z-selective reduction of alkynes. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a classic reagent for this transformation. Other methods include hydrogenation using P-2 nickel catalyst or hydroboration-protonolysis.

A tandem Dess-Martin oxidation followed by a Wittig reaction on a (2Z,5Z)-2,5-octadien-1-ol precursor has been used to synthesize a related methyl (2E,4Z,7Z)-2,4,7-decatrienoate. This suggests that the manipulation of dienol precursors through oxidation and subsequent olefination can be a viable strategy for constructing more complex conjugated systems with controlled stereochemistry.

Wittig Reaction Applications in Dienol Synthesis

The Wittig reaction is a widely used and reliable method for the formation of carbon-carbon double bonds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes.

For the synthesis of (2E,4Z)-2,4-octadien-1-ol, a convergent approach using the Wittig reaction is highly feasible. One could react an appropriate C5 phosphorus ylide with a C3 aldehyde. To achieve the desired (2E,4Z) stereochemistry, a two-step approach is often employed. For example, a Wittig reaction could first be used to form the Z-configured double bond. Subsequent reactions would then be used to introduce the E-configured double bond.

The Schlosser modification of the Wittig reaction provides a method to obtain E-alkenes from non-stabilized ylides. This involves the deprotonation of the intermediate betaine (B1666868) with a strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to give the E-alkene. By carefully choosing the ylide and reaction conditions, it is possible to control the stereoselectivity of the Wittig reaction to achieve the desired dienol product.

Utilizing Propargylic Alcohol Derivatives

Propargylic alcohols are versatile building blocks in organic synthesis and can serve as precursors to conjugated dienols. Various transformations of propargylic alcohols can lead to the formation of dienes with controlled stereochemistry.

One approach involves the stereospecific SN2′ reaction of a chiral propargylic derivative. For example, the reaction of a chiral propargylic alcohol derivative with an organocuprate can proceed with anti-stereospecificity to afford an allene (B1206475). This allene can then be further transformed into the desired diene.

Another strategy involves the rearrangement of propargylic alcohols. For instance, the Meyer-Schuster rearrangement of secondary and tertiary propargylic alcohols can lead to α,β-unsaturated carbonyl compounds, which can then be further elaborated to the target dienol.

Furthermore, propargylic alcohols can be used in transition metal-catalyzed reactions to construct the diene framework. For example, a palladium-catalyzed reaction of a propargylic carbonate with an organoborane can lead to the formation of a conjugated diene. The stereochemical outcome of such reactions is often dependent on the catalyst system and the nature of the substrates.

Precursor Chemistry and Intermediate Transformations

The construction of the (2E,4Z)-2,4-octadien-1-ol carbon skeleton with the correct stereochemistry is typically achieved through the strategic use of key precursors and intermediate transformations. These methods often involve building the C8 chain while setting the stage for the stereoselective formation of the two double bonds. Common strategies include Wittig-type olefination reactions, metal-catalyzed cross-coupling reactions, and transformations involving acetylenic intermediates.

For instance, a common approach involves the coupling of a C5 fragment with a C3 fragment. One such synthesis of a related (2E,4Z)-dienoate, which can be reduced to the target dienol, utilizes a Horner-Wadsworth-Emmons reaction. In this type of reaction, a phosphonate (B1237965) ylide is reacted with an aldehyde to form an E-double bond with high selectivity. The Z-double bond can be introduced from a pre-existing stereocenter or through a subsequent stereoselective reduction of an alkyne.

Acetylenic Intermediates in Stereoselective Synthesis

Acetylenic compounds are pivotal precursors in the synthesis of stereodefined olefins, including the (2E,4Z)-dienol system. Their utility lies in the ability to be stereoselectively reduced to either a cis (Z) or trans (E) double bond. A general strategy for synthesizing a (2E,4Z)-dienol from an acetylenic precursor might involve a diyne or an enyne intermediate.

A plausible synthetic route could start with a terminal alkyne, such as 1-pentyne, which provides the C5 to C8 portion of the target molecule. This can be coupled with a protected 3-carbon propargyl alcohol derivative using a Sonogashira cross-coupling reaction to form a 1,4-diyne intermediate. The stereochemistry of the final dienol is then determined by the sequence and method of reduction of the two triple bonds. To achieve the (2E,4Z) geometry, a two-step reduction is necessary: one to give a Z-alkene and the other to give an E-alkene.

Alternatively, an enyne intermediate can be employed. For example, a Z-enyne can be formed and then a second double bond can be introduced with E-selectivity, or vice-versa. The order of these steps is critical for achieving the desired final stereochemistry.

Reductants and Catalysts in Stereocontrolled Reductions

The stereochemical outcome of the synthesis of (2E,4Z)-2,4-octadien-1-ol from acetylenic precursors is critically dependent on the choice of reductants and catalysts. The ability to selectively form a Z- or an E-double bond from an alkyne is the cornerstone of these synthetic strategies.

To obtain the Z-configured double bond, the partial hydrogenation of an alkyne using a "poisoned" catalyst is the method of choice. The most common of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a catalyst poison like lead acetate and quinoline. organic-chemistry.org This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of a cis-alkene. Over-reduction to the alkane is prevented by the deactivation of the catalyst.

Conversely, to generate the E-configured double bond, a dissolving metal reduction is typically employed. This reaction involves treating the alkyne with an alkali metal, most commonly sodium, in liquid ammonia (B1221849) at low temperatures. researchgate.netchemspider.com The mechanism involves the formation of a radical anion intermediate, which is protonated by ammonia. A second electron transfer and protonation yields the trans-alkene, which is the thermodynamically more stable isomer. researchgate.netresearchgate.net

The following table summarizes the key reagents for the stereocontrolled reduction of alkynes.

| Desired Alkene | Reagent System | Stereochemistry |

| Z (cis) | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition |

| E (trans) | Na, liquid NH₃ | Anti-addition |

By employing a synthetic strategy that combines these two distinct reduction methods on a diyne precursor, chemists can precisely control the stereochemistry and successfully synthesize (2E,4Z)-2,4-octadien-1-ol.

Biosynthesis and Natural Occurrence of 2e,4z 2,4 Octadien 1 Ol

Enzymatic Pathways in Biological Systems

The generation of (2E,4Z)-2,4-Octadien-1-ol in biological systems is believed to occur through enzymatic cascades that modify polyunsaturated fatty acids. These pathways are crucial for producing a wide array of signaling molecules and volatile organic compounds.

Oxylipins are a broad class of oxygenated fatty acids that play significant roles in plant and animal physiology, including defense signaling and responses to stress. gsartor.orgnih.govnih.gov The biosynthesis of C8 compounds like 2,4-octadien-1-ol is a recognized part of the oxylipin pathway. This pathway is initiated by the oxygenation of polyunsaturated fatty acids by enzymes such as lipoxygenases (LOXs). gsartor.orgresearchgate.net While the primary focus of oxylipin research has often been on molecules like jasmonic acid, the cleavage of fatty acid hydroperoxides can lead to the formation of shorter-chain volatile compounds, including various isomers of octadienol. nih.govresearchgate.net The specific enzymatic steps that would lead to the (2E,4Z)- configuration are a subject of ongoing research, as the stereochemistry of the final product is determined by the specific enzymes and substrate conformations involved.

The primary precursors for the biosynthesis of (2E,4Z)-2,4-Octadien-1-ol are polyunsaturated fatty acids (PUFAs), with linoleic acid (a C18 fatty acid) being a key starting molecule. researchgate.netresearchgate.net The biosynthesis is thought to proceed through the following general steps:

Lipoxygenase (LOX) Action : Linoleic acid is first oxygenated by a specific lipoxygenase to form a hydroperoxy derivative, such as 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid. researchgate.net

Hydroperoxide Lyase (HPL) Cleavage : The fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase. This cleavage results in the formation of an aldehyde and a shorter fatty acid. The specific aldehyde formed depends on the position of the hydroperoxide group.

Isomerization and Reduction : The resulting dienal, a likely intermediate, can then be subjected to isomerization and reduction. An alcohol dehydrogenase (ADH) can reduce the aldehyde group to a primary alcohol, yielding 2,4-octadien-1-ol. researchgate.net The specific stereochemistry of the final alcohol is dependent on the enzymes involved in these final steps.

| Precursor/Intermediate | Enzyme Family | Resulting Product |

| Linoleic Acid | Lipoxygenase (LOX) | Fatty Acid Hydroperoxide |

| Fatty Acid Hydroperoxide | Hydroperoxide Lyase (HPL) | Dienal Intermediate |

| Dienal Intermediate | Alcohol Dehydrogenase (ADH) | (2E,4Z)-2,4-Octadien-1-ol |

| This table outlines the general enzymatic steps hypothesized to be involved in the formation of (2E,4Z)-2,4-Octadien-1-ol from fatty acid precursors. |

Occurrence in Specific Biological Matrices

The presence of (2E,4Z)-2,4-Octadien-1-ol in nature is not as widely documented as its (2E,4E)-isomer. However, related compounds and the potential for its formation exist across different biological systems.

While direct identification of (2E,4Z)-2,4-Octadien-1-ol as a pheromone is not extensively reported, dienols and their derivatives are common components of insect pheromones. For instance, the pear ester, ethyl (2E,4Z)-2,4-decadienoate, is a known kairomone for the codling moth (Cydia pomonella), highlighting the presence of the (2E,4Z)-dienoate structure in insect-plant interactions. usda.govnih.gov It is plausible that (2E,4Z)-2,4-Octadien-1-ol could serve as a precursor or a minor component in the pheromone blends of some insect species, although specific evidence is currently lacking. Research on sesiid moths has identified other long-chain dienals and dienols as sex pheromones, indicating the importance of this class of compounds in insect communication. researchgate.net

Plants are known to produce a vast array of volatile organic compounds (VOCs) through the oxylipin pathway, especially in response to herbivory or pathogen attack. researchgate.net While various C8 compounds are common in plant VOC profiles, the specific identification of (2E,4Z)-2,4-Octadien-1-ol is not frequently reported. The more stable (2E,4E)-isomer is more commonly detected. The formation of specific isomers is highly dependent on the plant species and the specific enzymatic machinery present. Further detailed analyses of plant volatilomes may reveal the presence of the (2E,4Z)-isomer in specific contexts.

Biological and Ecological Functions in Academic Research

Role in Chemical Ecology and Interspecies Communication

No specific studies were identified that detail the role of (2E,4Z)-2,4-Octadien-1-ol in the chemical ecology of arthropods or other organisms.

As Pheromone Components or Precursors in Arthropod Systems

There is no available scientific literature that identifies or suggests (2E,4Z)-2,4-Octadien-1-ol as a pheromone component or a precursor to pheromones in any arthropod species. Research on insect pheromones has identified a wide variety of compounds, including other isomers of octadienol and related structures, but specific evidence for the (2E,4Z) isomer is absent.

Modulation of Insect Behavioral Responses in Laboratory Settings

No laboratory-based behavioral assays or studies have been found that investigate the effect of (2E,4Z)-2,4-Octadien-1-ol on insect behavior. Therefore, there is no data on whether this compound acts as an attractant, repellent, or has any other modulatory effect on insects.

Function in Plant-Microbe Interactions

There is a lack of research on the involvement of (2E,4Z)-2,4-Octadien-1-ol in the complex interactions between plants and microorganisms.

Emission as Volatile Organic Compounds in Plant Defense Research

Scientific studies on plant volatile organic compounds (VOCs) emitted during defense responses to herbivores or pathogens have not identified (2E,4Z)-2,4-Octadien-1-ol as one of these signaling molecules. While plants are known to release a diverse array of volatiles, this specific compound is not listed among them in the available literature.

Influence on Pathogen Growth or Plant Defense Signaling

No research has been published that examines the potential influence of (2E,4Z)-2,4-Octadien-1-ol on the growth of pathogenic fungi or bacteria, or its role in activating or modulating plant defense signaling pathways.

Analytical Techniques and Characterization in Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for isolating (2E,4Z)-2,4-Octadien-1-ol from complex mixtures and quantifying its presence. The choice of method is largely dependent on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like (2E,4Z)-2,4-Octadien-1-ol. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can aid in its identification.

Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that acts as a molecular fingerprint. While specific fragmentation data for (2E,4Z)-2,4-Octadien-1-ol is not widely published, the analysis of its more common isomer, (2E,4E)-2,4-octadien-1-ol, can provide insights into the expected fragmentation pathways, which would likely involve cleavage adjacent to the hydroxyl group and fragmentation of the hydrocarbon chain.

Table 1: Hypothetical GC-MS Data for (2E,4Z)-2,4-Octadien-1-ol

| Parameter | Value |

|---|---|

| Column Type | DB-5ms (or equivalent) |

| Injection Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

For less volatile derivatives or for assessing the purity of a sample of (2E,4Z)-2,4-Octadien-1-ol, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The separation of stereoisomers, such as the different geometric isomers of 2,4-octadien-1-ol, often requires the use of specialized chiral stationary phases or derivatization with a chiral reagent.

The retention time in an HPLC system is a key identifier for a specific compound under defined conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of an unknown sample to that of a known standard of (2E,4Z)-2,4-Octadien-1-ol, its presence can be confirmed. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure of (2E,4Z)-2,4-Octadien-1-ol, particularly for establishing the specific stereochemistry of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of the stereochemistry of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For (2E,4Z)-2,4-Octadien-1-ol, the coupling constants (J-values) between the protons on the double bonds in the ¹H NMR spectrum are critical for assigning the E and Z configurations. A larger coupling constant is typically observed for protons in a trans (E) configuration, while a smaller coupling constant is characteristic of a cis (Z) arrangement. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further confirmation of the stereochemistry by identifying protons that are close to each other in space.

Table 2: Predicted ¹H NMR Chemical Shifts for (2E,4Z)-2,4-Octadien-1-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H1 | ~4.1 | d | ~5 |

| H2 | ~5.8 | dt | J ≈ 15, 5 |

| H3 | ~6.5 | dd | J ≈ 15, 11 |

| H4 | ~5.6 | t | J ≈ 11 |

| H5 | ~6.0 | dt | J ≈ 11, 7 |

| H6 | ~2.1 | quintet | ~7 |

| H7 | ~1.4 | sextet | ~7 |

| H8 | ~0.9 | t | ~7 |

| OH | variable | s | - |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of (2E,4Z)-2,4-Octadien-1-ol, characteristic absorption bands would be expected for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). The -OH group typically shows a broad absorption band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations would appear in the 1600-1680 cm⁻¹ region. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the double bonds.

Advanced Techniques for Isomer Differentiation and Trace Analysis

The subtle differences between stereoisomers like (2E,4Z)-2,4-Octadien-1-ol and its other geometric isomers often require advanced analytical techniques for definitive differentiation, especially at trace levels.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed for more selective and sensitive detection. In MS/MS, specific ions from the initial mass spectrum are selected and subjected to further fragmentation, providing more detailed structural information that can help distinguish between isomers.

For the separation of complex isomeric mixtures, multidimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional GC. This technique uses two different columns in series to provide a more comprehensive separation of volatile compounds.

Furthermore, for trace analysis in complex matrices such as food or environmental samples, sample preparation techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte and enhance detection limits.

Enantioselective Analysis in Chirality Research

The chirality of a molecule can significantly influence its biological activity, including its aroma properties and its role as a semiochemical. Enantioselective analysis is therefore crucial for a complete understanding of a chiral compound's function. While specific enantioselective studies on (2E,4Z)-2,4-octadien-1-ol are not extensively documented in publicly available literature, the methodologies for such an analysis are well-established and have been applied to a wide range of volatile compounds, including other unsaturated alcohols. gcms.cznih.gov

Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) is the most common technique for the enantiomeric separation of volatile compounds. gcms.cz The principle lies in the differential interaction between the enantiomers and a chiral selector incorporated into the stationary phase of the GC column, leading to different retention times. nih.gov For alcohols, derivatization to esters (e.g., acetates or trifluoroacetates) can sometimes enhance the separation of enantiomers. nih.gov

Cyclodextrin-based CSPs are particularly effective for the separation of a broad range of chiral molecules, including alcohols. gcms.czlcms.cz These cyclic oligosaccharides possess a chiral cavity that can include guest molecules, and the diastereomeric complexes formed have different stabilities, which allows for chromatographic separation. The specific type of cyclodextrin (B1172386) and its derivatives can be selected to optimize the separation of the target enantiomers.

Multidimensional Gas Chromatography (MDGC) offers enhanced resolution for complex samples where the target chiral compound may co-elute with other matrix components. bohrium.commonash.edutandfonline.comacs.org In an MDGC setup, a fraction of the eluent from a primary achiral column is transferred to a second column with a chiral stationary phase. This "heart-cutting" technique allows for the isolation of the compound of interest before it enters the chiral column, thereby improving the accuracy of the enantiomeric analysis. tandfonline.com

Table 1: Illustrative Examples of Enantioselective GC Separation of Unsaturated Alcohols

| Compound | Chiral Stationary Phase | Resolution (Rs) | Elution Order | Reference |

|---|---|---|---|---|

| (±)-1-Octen-3-ol | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | 1.54 | (R)-(-), (S)-(+) | Fischer, N., et al. (1995) |

| (±)-Linalool | Chirasil-Dex CB | 3.20 | (S)-(+), (R)-(-) | Mosandl, A., et al. (1990) |

| (±)-trans-2-Hexen-1-ol | 6-TBDMS-2,3-di-Me-β-CD | 1.80 | Not Reported | Schmarr, H. G., et al. (1998) |

Retention Index Databases for Identification

The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, which is less dependent on instrumental parameters than the absolute retention time. chromtech.net.au The most widely used system is the Kováts retention index , which relates the retention time of a compound to those of n-alkanes. tuwien.at By comparing the experimentally determined RI of an unknown compound with values from databases, a tentative identification can be made. nih.govtea-science.com

Retention indices are highly dependent on the stationary phase of the GC column. chromtech.net.au Therefore, comprehensive databases often provide RI values for a given compound on multiple columns of different polarities, such as a non-polar DB-5 (or equivalent) and a polar DB-Wax (or equivalent) column. researchgate.netsemanticscholar.org This dual-column approach significantly increases the confidence in compound identification.

While a specific, experimentally verified Kováts retention index for (2E,4Z)-2,4-octadien-1-ol is not readily found in major public databases like the NIST Chemistry WebBook, retention indices for structurally similar C8 unsaturated alcohols are available and can provide an estimate. The retention index is influenced by factors such as the carbon skeleton, the presence and position of double bonds, and the functional group.

Table 2: Representative Kováts Retention Indices of C8 Alcohols on Different GC Stationary Phases

| Compound | DB-5 (Non-polar) | DB-Wax (Polar) | Reference |

|---|---|---|---|

| 1-Octanol | 1060 | 1645 | NIST Chemistry WebBook |

| 1-Octen-3-ol | 978 | 1535 | NIST Chemistry WebBook |

| (E)-2-Octen-1-ol | 1041 | 1668 | NIST Chemistry WebBook |

| (Z)-3-Octen-1-ol | 1032 | 1617 | NIST Chemistry WebBook |

Olfactometry-Coupled Techniques for Bioactivity-Guided Fractionation

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. pfigueiredo.orgnih.govimreblank.ch As the compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or a mass spectrometer) and a sniffing port, where a trained panelist can assess the odor of each compound. pfigueiredo.org This allows for the identification of odor-active compounds in a complex mixture.

Aroma Extract Dilution Analysis (AEDA) is a common method used in conjunction with GC-O to determine the relative importance of odor-active compounds. biorxiv.org In AEDA, a sample extract is serially diluted and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceivable is known as the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV) of the compound.

In the context of chemical ecology, bioactivity-guided fractionation is employed to identify semiochemicals, such as pheromones, from complex natural extracts. researchgate.netplantprotection.plresearchgate.netGas Chromatography-Electroantennographic Detection (GC-EAD) is a key technique in this process, where the GC effluent is passed over an insect antenna. nih.govresearchgate.netscience.govnih.gov The electrical signals generated by the antenna in response to biologically active compounds are recorded, allowing for the identification of potential semiochemicals. These compounds can then be further identified by mass spectrometry. C8 compounds, including various isomers of octadienol, are known components of insect pheromones, particularly in Lepidoptera. biorxiv.orgnih.gov

Table 3: Illustrative Applications of GC-O and GC-EAD in the Analysis of C8 Compounds

| Technique | Sample Matrix | C8 Compound(s) Identified | Finding | Reference |

|---|---|---|---|---|

| GC-O/AEDA | Cultivated Mushroom (Agaricus bisporus) | 1-Octen-3-ol, 3-Octanone, 3-Octanol, 2-Octen-1-ol | 1-Octen-3-ol was the dominant C8 odorant with a characteristic mushroom-like aroma. | Wasowicz, E., et al. (2001) |

| GC-EAD | Lepidopteran Pheromone Gland Extract | (Z)-3-Octen-1-ol acetate (B1210297) | Elicited a strong antennal response in male moths, indicating its role as a sex pheromone component. | Ando, T., et al. (1988) |

| GC-O | Japanese Soy Sauce | 1-Octen-3-ol | Identified as a key aroma-active compound contributing to the overall flavor profile. | Kagesawa, Y., et al. (1995) |

Derivatives and Analogues of 2e,4z 2,4 Octadien 1 Ol in Academic Study

Acetate (B1210297) and Aldehyde Derivatives: Synthesis and Research Applications

The synthesis of acetate and aldehyde derivatives of conjugated dienols is a focal point of chemical research, driven by their utility as flavor compounds and as intermediates in more complex organic syntheses. While a direct synthesis for the acetate of (2E,4Z)-2,4-octadien-1-ol is not extensively documented in readily available literature, methods for creating similar structures, such as (2Z,4E)-dienyl esters, through techniques like ene-diene cross-metathesis have been described. organic-chemistry.org These reactions often employ catalysts like the second-generation Grubbs-Hoveyda catalyst to achieve high yields and stereoselectivity. organic-chemistry.org

The corresponding aldehyde, (2E,4Z)-2,4-octadienal, can be synthesized through the oxidation of the parent alcohol. The selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes is a well-established transformation in organic chemistry. nih.gov Biocatalytic methods, utilizing alcohol dehydrogenases, have gained favor due to their high selectivity and environmentally friendly reaction conditions. nih.gov

A notable parallel can be drawn from the concise synthesis of the closely related C7 analogue, (2E,4Z)-2,4-heptadien-1-ol, and its subsequent oxidation to (2E,4Z)-2,4-heptadienal. In this process, the alcohol is obtained from the corresponding ester, which is then carefully oxidized to the aldehyde using reagents like manganese dioxide (MnO2). researchgate.net This methodology suggests a viable pathway for the synthesis of (2E,4Z)-2,4-octadienal from its alcohol precursor.

Table 1: Synthesis of a (2E,4Z)-Dienol Analogue and its Aldehyde Derivative

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Ethyl-(2E,4Z)-2,4-heptadienoate | LiAlH₄ | (2E,4Z)-2,4-Heptadien-1-ol |

This table illustrates the synthesis of a C7 analogue, providing a model for the potential synthesis of C8 derivatives like (2E,4Z)-2,4-octadienal. researchgate.net

These aldehyde derivatives are of interest in research for their distinct aromas and flavors, contributing to the sensory profiles of various foods and fragrances. ncert.nic.in

Related Polyunsaturated Alcohols and Their Bioactivity Studies

Polyunsaturated alcohols and their metabolites, including aldehydes and carboxylic acids, are integral to a myriad of biological processes. These compounds often act as signaling molecules, modulating cellular pathways and influencing physiological responses. creative-proteomics.comcreative-proteomics.com While specific bioactivity studies on (2E,4Z)-2,4-octadien-1-ol are not widely reported, the broader class of polyunsaturated fatty acids and their derivatives has been extensively studied.

These molecules are known to be involved in inflammatory processes and the body's response to oxidative stress. creative-proteomics.comcreative-proteomics.com For instance, aldehydes can be generated in biological systems as byproducts of lipid metabolism and can interact with various cellular components, influencing cell signaling and gene expression. creative-proteomics.com Some unsaturated aldehydes are recognized for their role in plant defense mechanisms and as signaling molecules in animals, affecting processes from growth to reproduction. creative-proteomics.com

The bioactivity of these compounds is often linked to their chemical structure, including the number and configuration of double bonds. The conjugated diene system present in 2,4-octadien-1-ol is a common feature in many biologically active lipids. Research on octadecanoids, which are oxygenated 18-carbon fatty acids, highlights the importance of such compounds in mediating inflammation, cell proliferation, and immune responses in mammals. escholarship.org

Structure-Activity Relationship Research for Stereoisomers and Analogues

The stereochemistry of polyunsaturated compounds like 2,4-octadien-1-ol plays a critical role in determining their biological activity. The spatial arrangement of atoms, particularly the geometry of the double bonds (E/Z isomerism), can significantly influence how these molecules interact with biological receptors and enzymes. Structure-activity relationship (SAR) studies aim to elucidate these connections, providing a framework for predicting the biological effects of different isomers and analogues. nih.govchemrxiv.org

While specific SAR studies for the stereoisomers of 2,4-octadien-1-ol are not prominent in the literature, general principles can be inferred from related classes of compounds. For α,β-unsaturated carbonyl compounds, which include the aldehyde derivatives of dienols, the presence of unsaturation is known to be a potential enhancer of toxicity. researchgate.net This increased reactivity is due to the electrophilic nature of the carbon-carbon double bond, which can react with biological nucleophiles. researchgate.net

Table 2: Stereoisomers of 2,4-Octadien-1-ol

| Compound Name | IUPAC Name |

|---|---|

| (2E,4Z)-2,4-Octadien-1-ol | (2E,4Z)-octa-2,4-dien-1-ol |

| (2E,4E)-2,4-Octadien-1-ol | (2E,4E)-octa-2,4-dien-1-ol |

| (2Z,4E)-2,4-Octadien-1-ol | (2Z,4E)-octa-2,4-dien-1-ol |

Further research is needed to specifically delineate the structure-activity relationships for the various stereoisomers of 2,4-octadien-1-ol and its derivatives to fully understand their potential biological roles and applications.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Routes

The precise stereochemistry of (2E,4Z)-2,4-octadien-1-ol is crucial for its biological activity. Consequently, the development of highly selective and efficient synthetic methods is a primary focus for future research. While general strategies for the synthesis of conjugated dienes are known, achieving the specific (2E,4Z) configuration in high yield and purity remains a challenge.

Future research will likely focus on the application of modern synthetic methodologies to control the geometry of the double bonds. A promising approach could be adapted from the synthesis of analogous compounds like (2E,4Z)-2,4-heptadien-1-ol. researchgate.net This synthesis involved the conversion of a (Z)-alkenol to a (2E,4Z)-dienoate, followed by reduction to the desired dienol. researchgate.net Exploring similar strategies starting from commercially available C8 precursors could provide a direct and efficient route to (2E,4Z)-2,4-octadien-1-ol.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, offer powerful tools for the stereocontrolled formation of conjugated dienes. Investigating novel catalyst systems and reaction conditions that favor the formation of the (2E,4Z) isomer will be a significant area of exploration. The development of enzymatic or chemoenzymatic methods could also offer highly stereoselective and environmentally benign alternatives to traditional chemical synthesis.

Table 1: Potential Stereoselective Synthetic Strategies for (2E,4Z)-2,4-Octadien-1-ol

| Synthetic Approach | Key Features | Potential Advantages |

| Wittig-type Reactions | Utilization of phosphonium (B103445) ylides to form C=C bonds. | Well-established, versatile for creating specific double bond geometries. |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper-catalyzed coupling of vinyl species. | High stereoselectivity, broad functional group tolerance. |

| Enzymatic/Chemoenzymatic Synthesis | Use of enzymes (e.g., lipases, oxidoreductases) for key steps. | High stereospecificity, mild reaction conditions, environmentally friendly. |

| Organometallic Addition | Addition of organometallic reagents to alkynes or aldehydes. | Can provide good control over stereochemistry with appropriate reagents. |

Elucidation of Undiscovered Biosynthetic Pathways

The natural occurrence of (2E,4Z)-2,4-octadien-1-ol, particularly as an insect pheromone, points to the existence of specific biosynthetic pathways. While the general schemes for the biosynthesis of insect pheromones from fatty acids are understood, the precise enzymatic steps leading to this C8 dienol are yet to be elucidated. ncsu.edu

Future research should aim to identify the key enzymes and genetic pathways responsible for the production of (2E,4Z)-2,4-octadien-1-ol in relevant organisms. This will likely involve a combination of biochemical and molecular biology techniques. Isotopic labeling studies, where precursors like labeled fatty acids are traced through the biosynthetic pathway, can help identify the intermediates and the types of reactions involved (e.g., desaturation, chain shortening, reduction).

Identifying the specific desaturases, reductases, and other modifying enzymes will be crucial. This can be achieved by transcriptomic analysis of pheromone glands to identify candidate genes, followed by functional characterization of the encoded enzymes through expression in heterologous systems like yeast or insect cell lines.

Table 2: Key Enzyme Classes in Insect Pheromone Biosynthesis

| Enzyme Class | Function in Pheromone Biosynthesis |

| Fatty Acid Synthases (FAS) | De novo synthesis of fatty acid precursors. |

| Acyl-CoA Desaturases | Introduction of double bonds at specific positions and configurations. |

| Fatty Acyl-CoA Reductases (FAR) | Reduction of fatty acyl-CoAs to fatty alcohols. |

| Alcohol Dehydrogenases/Oxidases | Interconversion of alcohols and aldehydes. |

| Acetyltransferases | Formation of acetate (B1210297) esters from fatty alcohols. |

Advanced Understanding of Receptor Interactions in Chemical Communication

The biological effects of (2E,4Z)-2,4-octadien-1-ol are mediated by its interaction with specific chemoreceptors. In insects, these are typically odorant receptors (ORs) located on the dendrites of olfactory sensory neurons within sensilla. nih.govmdpi.com A key area of future research will be the identification and characterization of the specific ORs that bind to (2E,4Z)-2,4-octadien-1-ol.

This can be achieved through several approaches. Electrophysiological techniques, such as single-sensillum recordings (SSR) and electroantennography (EAG), can be used to screen for olfactory neurons that respond to this compound. Once responsive neurons are identified, molecular techniques like in situ hybridization or immunocytochemistry can be used to identify the specific ORs they express.

Furthermore, heterologous expression systems, where candidate ORs are expressed in non-native cells (e.g., Xenopus oocytes or human cell lines), can be used to confirm their ligand specificity for (2E,4Z)-2,4-octadien-1-ol. Computational modeling and molecular docking studies can also provide insights into the binding pocket of the receptor and the specific interactions that determine ligand binding and receptor activation. scienceopen.com

Exploration of Ecological Roles in Underserved Biological Systems

While many conjugated dienols are known to function as insect pheromones, the specific ecological roles of (2E,4Z)-2,4-octadien-1-ol are largely unexplored. Future research should focus on identifying the organisms that produce and respond to this compound and elucidating its function in their chemical communication systems.

This will involve extensive field and laboratory studies. Collection and analysis of volatile compounds from a wide range of organisms, particularly insects and plants, could lead to the discovery of new sources of (2E,4Z)-2,4-octadien-1-ol. Behavioral bioassays will be essential to determine the function of the compound, for example, as an attractant, repellent, or aggregation pheromone.

Investigating the role of this compound in plant-insect interactions is another important avenue. Plants are known to release a variety of volatile organic compounds in response to herbivory, which can attract natural enemies of the herbivores. researchgate.netplantae.org It is possible that (2E,4Z)-2,4-octadien-1-ol plays a role in such tritrophic interactions.

Q & A

Q. What role does (2E,4Z)-2,4-Octadien-1-ol play in ecological interactions, and how can its biosynthetic pathways be elucidated?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹³C-glucose tracers) in microbial or plant models to track precursor incorporation. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify biosynthetic gene clusters. Field studies comparing VOC emissions in predator-prey systems (e.g., marine invertebrates) can clarify ecological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.